2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
2-Iodobiphenyl is an ortho-halogenated biphenyl . It has a linear formula of C6H5C6H4I and a molecular weight of 280.10 .
Synthesis Analysis
2-Iodobiphenyl can be synthesized from 2-aminobiphenyl . It may also be used in the synthesis of dibenziodolium tosylate by reacting with hydroxy (tosyloxy)iodo benzene in acetonitrile .
Molecular Structure Analysis
The IUPAC Standard InChI for 2-Iodobiphenyl is InChI=1S/C12H9I/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
.
Physical And Chemical Properties Analysis
2-Iodobiphenyl has a refractive index of 1.662 (lit.), a boiling point of 300 °C (lit.), and a density of 1.59 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis and Chemical Properties
- 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid serves as a pivotal intermediate in the synthesis of complex organic compounds. For instance, it plays a crucial role in the synthesis of 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a valuable organic ligand for the preparation of metal-organic frameworks. The synthesis involves a series of reactions starting from iodination of [1,1′-biphenyl]-4-carboxylic acid, showcasing its significance in facilitating the formation of potentially useful organic structures (Ardeleanu et al., 2018).
Catalyst and Reactivity Studies
- The compound has also been highlighted in studies exploring regioselective synthesis, particularly of ortho-iodobiphenylboronic acid derivatives. These derivatives not only demonstrate promising antimicrobial activity but also serve as superior catalysts for carboxylic acid activation, opening avenues for their application in various chemical transformations and pharmaceutical developments (Al‐Zoubi et al., 2020).
Crystallographic and Molecular Docking Studies
- In the realm of crystallography and molecular docking, derivatives of 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid have been synthesized and analyzed for their anti-tyrosinase activities. The crystal structures of these compounds provide insights into their interactions at the molecular level, further confirming their potential pharmaceutical applications (Kwong et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(2-iodophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWJXWHADHUTOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681769 | |
Record name | 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
855254-47-6 | |
Record name | 2'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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